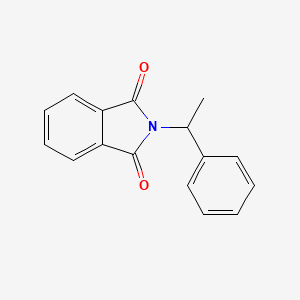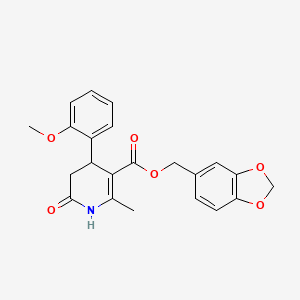![molecular formula C10H11FN2 B14996688 6-(4-Fluorophenyl)-1,5-diazabicyclo[3.1.0]hexane CAS No. 461652-99-3](/img/structure/B14996688.png)
6-(4-Fluorophenyl)-1,5-diazabicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Fluorophenyl)-1,5-diazabicyclo[310]hexane is a heterocyclic compound that features a bicyclic structure with a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-1,5-diazabicyclo[3.1.0]hexane typically involves cyclization reactions. One common method is the metal-catalyzed cyclization of enynes, which allows for the formation of the bicyclic structure in a single step. This method utilizes transition metal catalysts such as palladium or iridium under specific reaction conditions, including the use of blue LED irradiation .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can facilitate the large-scale synthesis of this compound, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Fluorophenyl)-1,5-diazabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
6-(4-Fluorophenyl)-1,5-diazabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 6-(4-Fluorophenyl)-1,5-diazabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects at the molecular level .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azabicyclo[3.1.0]hexane: Shares a similar bicyclic structure but lacks the fluorophenyl group.
4-(4-Fluorophenyl)-2,4-dihydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide: Contains a fluorophenyl group but differs in its overall structure and functional groups.
Uniqueness
6-(4-Fluorophenyl)-1,5-diazabicyclo[3.1.0]hexane is unique due to its specific combination of a bicyclic structure and a fluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Propriétés
Numéro CAS |
461652-99-3 |
|---|---|
Formule moléculaire |
C10H11FN2 |
Poids moléculaire |
178.21 g/mol |
Nom IUPAC |
6-(4-fluorophenyl)-1,5-diazabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H11FN2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13(10)12/h2-5,10H,1,6-7H2 |
Clé InChI |
VAJNOCXPXNUTBB-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(N2C1)C3=CC=C(C=C3)F |
Solubilité |
19.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)butanamide](/img/structure/B14996609.png)
![3-(3-chloro-4-methylphenyl)-6-oxo-8-[4-(propan-2-yl)phenyl]-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14996620.png)
![2-(3-bromophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14996624.png)
![Cyclohexyl 4-(3-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B14996630.png)


![4-ethyl-9-(2-furylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14996650.png)
![6-Oxo-3-phenyl-8-thiophen-2-yl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14996651.png)
![N-[(4-methoxyphenyl)methyl]-3-[1-[(4-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/structure/B14996661.png)
![N-(2,4-dimethylphenyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14996667.png)
![Ethyl 4-(4-chlorophenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14996670.png)
![Butyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14996678.png)
![3-amino-N-(2-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B14996689.png)
![N-(4-fluorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B14996693.png)
